2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzene ring, an ethoxybenzoyl group, and a thioxomethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with 3-ethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-5-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID
- 2-CHLORO-5-[[[(3-METHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID
Uniqueness
2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzoyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C17H15ClN2O4S |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-chloro-5-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-12-5-3-4-10(8-12)15(21)20-17(25)19-11-6-7-14(18)13(9-11)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21,25) |
InChI Key |
YHPXOLBPHGMHLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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